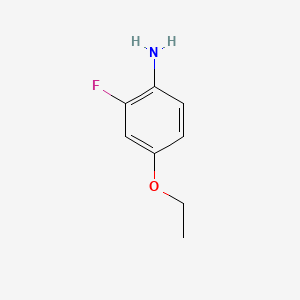

4-Ethoxy-2-fluoroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPGMJKNRMBTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395699 | |

| Record name | 4-ethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470702-37-5 | |

| Record name | 4-ethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluoroaniline Derivatives in Synthetic and Medicinal Chemistry

Fluoroaniline (B8554772) derivatives, a class of organic compounds featuring a fluorine atom and an amino group attached to a benzene (B151609) ring, are of substantial interest in synthetic and medicinal chemistry. The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties. rsc.org This is often attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. rsc.orgqu.edu.qa These characteristics can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgsmolecule.com

In synthetic chemistry, fluoroanilines serve as versatile precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgevitachem.com The presence of the fluorine atom can influence the reactivity and regioselectivity of chemical reactions, enabling the construction of unique molecular architectures. For instance, they are used in the synthesis of fluorinated azo dyes, which can exhibit improved material properties. rsc.org Furthermore, the development of polyfluoroanilines has been a subject of research, with studies indicating that the incorporation of fluorine can lead to increased solubility and thermal stability in the resulting polymers. qu.edu.qa

In the realm of medicinal chemistry, the introduction of fluorine is a well-established strategy for optimizing the pharmacological profile of drug candidates. rsc.org Fluorinated compounds are found in a variety of drugs, including anticancer, anti-inflammatory, antidepressant, antibiotic, and antiviral agents. rsc.orgnih.gov The strategic placement of fluorine can lead to enhanced efficacy and selectivity. rsc.org For example, fluoroaniline derivatives have been investigated for their potential as anticancer agents, with studies showing that they can exhibit cytotoxicity against cancer cell lines. nih.gov

Rationale for Focused Research on 4 Ethoxy 2 Fluoroaniline

The specific compound, 4-Ethoxy-2-fluoroaniline, has garnered focused research interest due to the unique combination of its structural features: an ethoxy group at the para-position and a fluorine atom at the ortho-position relative to the amino group. This specific arrangement of substituents on the aniline (B41778) ring imparts a distinct set of properties that makes it a valuable building block in various chemical syntheses. evitachem.com

The ethoxy group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, collectively influence the electronic environment of the aromatic ring. This electronic interplay is crucial in directing the outcome of further chemical transformations and modulating the biological activity of molecules derived from it. The presence of the ethoxy group can also enhance lipophilicity, which is an important factor for membrane permeability in drug design.

Research on this compound is driven by its potential as a key intermediate in the synthesis of high-value organic compounds. Its structure is particularly relevant in the development of pharmaceuticals and materials with specific desired properties. evitachem.com The compound serves as a precursor for creating a diverse range of substituted anilines through reactions like electrophilic and nucleophilic substitutions.

Overview of Key Research Areas and Challenges for 4 Ethoxy 2 Fluoroaniline

The primary research areas involving 4-Ethoxy-2-fluoroaniline revolve around its application as a synthetic intermediate. Key areas of investigation include:

Pharmaceutical Synthesis: A significant portion of research focuses on utilizing this compound as a starting material for the synthesis of novel therapeutic agents. Its derivatives are being explored for various pharmacological activities.

Materials Science: The compound is investigated for its role in the development of new materials, such as dyes and pigments, where its chemical stability contributes to product durability.

Agrochemicals: There is interest in its use for the formulation of pesticides and herbicides. evitachem.com

Chemical Methodology: Research is also directed towards developing efficient and selective synthetic methods for both the preparation of this compound itself and its subsequent reactions.

Despite its utility, there are challenges associated with the synthesis and application of this compound. One of the main challenges lies in achieving regioselective synthesis, ensuring that the ethoxy and fluoro groups are introduced at the desired positions on the aniline (B41778) ring. The synthesis of its precursor, 4-ethoxy-2-fluoronitrobenzene, typically involves nucleophilic aromatic substitution, which requires careful control of reaction conditions. Furthermore, the selective functionalization of this compound in subsequent reactions can be complex due to the presence of multiple reactive sites. bohrium.com

Scope and Objectives of Scholarly Inquiry

Established Synthetic Routes to this compound

The conventional and industrially adopted synthesis of this compound is typically a multi-step process that begins with a suitably substituted nitrobenzene (B124822) precursor. This approach is reliable and allows for the precise installation of the required functional groups in a controlled manner.

Nucleophilic Aromatic Substitution Approaches in Synthesis

A cornerstone of the synthesis for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This strategy is employed to introduce the ethoxy group onto the aromatic ring. The process generally involves two key steps:

Formation of the Precursor : The synthesis starts with a di-halogenated nitrobenzene, most commonly 2-fluoro-4-nitrochlorobenzene. This starting material is treated with sodium ethoxide in an ethanol (B145695) solvent. The electron-withdrawing nitro group powerfully activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by the ethoxide ion. This reaction regioselectively yields the intermediate, 4-ethoxy-2-fluoronitrobenzene. rsc.org The choice of a chloro-substituent at the 4-position is strategic, as the carbon-chlorine bond is more susceptible to nucleophilic attack than the carbon-fluorine bond in this context.

Reduction of the Nitro Group : The subsequent step is the reduction of the nitro group on 4-ethoxy-2-fluoronitrobenzene to form the primary amine. This transformation completes the synthesis of this compound. While several reducing agents can accomplish this, catalytic hydrogenation is the most prevalent method, especially on an industrial scale. rsc.org

Industrial-Scale Production Methods and Process Optimization

For large-scale industrial production, efficiency, cost-effectiveness, and safety are paramount. The reduction of 4-ethoxy-2-fluoronitrobenzene is a critical step where process optimization has significant impact. Catalytic hydrogenation is the preferred industrial method due to its high yield, cleaner reaction profile, and the recyclability of the catalyst. rsc.org

Key parameters are meticulously controlled to maximize yield and purity while minimizing environmental impact. rsc.org Recent research has focused on fine-tuning these parameters to enhance synthesis efficiency.

Interactive Table 1: Industrial Process Optimization Parameters for the Hydrogenation of 4-Ethoxy-2-fluoronitrobenzene

| Parameter | Variation Studied | Observed Effect | Optimal Condition |

| Catalyst Selection | Palladium on Carbon (Pd/C) vs. other metals | Pd/C offers high efficiency and can be recycled, making it cost-effective. | Palladium on Carbon (Pd/C) |

| Catalyst Loading | 1-5% Pd/C | Higher loading increases the reaction rate but also the overall cost. | 2% Pd/C |

| Solvent | Ethanol vs. Methanol | Ethanol provides superior solubility for the substrate and enhances selectivity. | Ethanol |

| Temperature | 25-60°C | Mild temperatures are favored to prevent side reactions and decomposition of the product. | 25-60°C |

| Pressure | 1-5 atm H₂ | Moderate pressure is sufficient for the reaction to proceed efficiently without requiring specialized high-pressure equipment. | 1-5 atm H₂ |

Novel Synthetic Approaches for Fluoroaniline (B8554772) Derivatives

While established routes are effective, the scientific community is continuously exploring more direct and versatile methods for synthesizing fluoroaniline derivatives. These novel strategies often focus on late-stage fluorination, where a fluorine atom is introduced into a complex molecule at one of the final synthetic steps, which can be highly valuable in drug discovery. rsc.orgboschem.eu

Transition-Metal-Catalyzed Fluorination of Aniline (B41778) Precursors

Direct fluorination of aryl C-H bonds has historically been a major challenge in organic chemistry. springernature.com However, recent advancements have seen the emergence of transition-metal-catalyzed methods as a viable solution. Palladium (Pd) is the most extensively studied metal for this purpose. nih.govchinesechemsoc.org These reactions typically involve a Pd(II)/Pd(IV) catalytic cycle. scispace.com An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, is used to deliver the fluorine atom. numberanalytics.comrsc.org The aniline precursor often requires a directing group to guide the catalyst to a specific C-H bond, ensuring regioselectivity. beilstein-journals.org

Interactive Table 2: Examples of Transition-Metal-Catalyzed Fluorination Systems

| Catalyst System | Fluorine Source | Directing Group Example | Key Feature |

| Pd(OAc)₂ / Ligand | NFSI | Pyridine, Amide | Enables ortho-C-H fluorination. chinesechemsoc.org |

| Cu(OTf)₂ | KF | Aryltrifluoroborate | Nucleophilic fluorination of pre-functionalized arenes. chinesechemsoc.org |

| Ag-catalyst | Electrophilic [F+] | Aryl Stannanes | Applicable for late-stage fluorination of complex molecules. cas.cn |

| NiSO₄ | NFSI | 8-Amidoquinoline | Highly regioselective fluorination at the C5 position of quinolines. rsc.org |

Directed C-H Functionalization Strategies for Aromatic Fluorination

Directed C-H functionalization is a powerful strategy that dramatically improves the regioselectivity of fluorination reactions. rsc.org This approach utilizes a functional group already present on the substrate (or one that is temporarily installed) to steer a transition-metal catalyst to a specific, often adjacent (ortho), C-H bond. scispace.com

The general mechanism involves the coordination of the directing group to the metal center (e.g., Palladium), forming a metallacycle intermediate. rsc.org This brings the catalyst into close proximity to the targeted C-H bond, facilitating its activation. The resulting palladacycle is then oxidized by an electrophilic fluorinating reagent to a high-valent Pd(IV)-Fluoride complex. scispace.com The final step is a C-F reductive elimination, which forms the desired fluorinated product and regenerates the Pd(II) catalyst. rsc.org A variety of directing groups, including amides, N-heterocycles, and carboxylic acids, have been successfully employed. beilstein-journals.orgrsc.org

Development of Regioselective Fluorination Techniques (e.g., para-selective)

While ortho-selective fluorination is well-established through directed C-H functionalization, achieving selectivity at other positions, such as meta or para, presents a greater challenge. researchgate.net The inherent electronic properties of the substituents on the aniline ring typically direct electrophilic reactions to the ortho and para positions. Differentiating between these electronically activated sites requires sophisticated strategies.

Recent research has focused on developing methods to achieve para-selective fluorination. These techniques often involve:

Steric Hindrance: Introducing bulky groups at the ortho-positions can physically block them, thereby favoring fluorination at the less hindered para-position.

Transient Directing Groups: Employing specially designed catalysts or transient directing groups that create a U-shaped conformation can bridge the metal center to a remote meta or para C-H bond.

Electronic Tuning: Fine-tuning the electronic properties of the substrate and catalyst can influence the reaction's regiochemical outcome. For instance, nickel catalysis has been explored to achieve divergent regioselectivity in the functionalization of aromatic amines. acs.org

These advanced techniques are expanding the toolkit available to chemists, enabling the synthesis of a wider array of specifically substituted fluoroaniline analogues for various applications. numberanalytics.comnumberanalytics.com

Electrophilic, Nucleophilic, and Radical Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound and its analogues. This can be achieved through electrophilic, nucleophilic, or radical fluorination, each with distinct mechanisms and applications.

Electrophilic Fluorination involves the use of an electrophilic fluorine source that attacks an electron-rich aromatic ring. wikipedia.orgalfa-chemistry.com Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their stability and safety compared to elemental fluorine or oxygen-fluorine compounds. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com The reaction mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org For the synthesis of fluoroanilines, the strong electron-donating nature of the amino group directs the incoming electrophile, but this high reactivity can also lead to challenges in controlling selectivity. worktribe.com

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing fluorine, where a nucleophile displaces a leaving group on an aromatic ring. lboro.ac.uk In the context of synthesizing fluoroarenes, this typically involves the displacement of a different halogen or a nitro group by a fluoride (B91410) ion. lboro.ac.ukcore.ac.uk Fluorine itself can also act as an excellent leaving group in SNAr reactions, a property exploited in the synthesis of various functionalized aromatic compounds. lboro.ac.ukmdpi.com The reactivity in SNAr reactions is enhanced by electron-withdrawing groups on the aromatic ring. core.ac.uk

Radical Fluorination offers a complementary approach that involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like F₂ and hypofluorites limited the application of this method. wikipedia.org However, the development of milder reagents such as N-fluoro-N-arylsulfonamides (NFASs) has expanded its utility. nih.gov Radical fluorination can be initiated thermally or through photoinduced methods and is particularly useful for the fluorination of both aliphatic and aromatic substrates. rsc.orgunacademy.com This method allows for the direct fluorination of C-H bonds, including those in remote positions. wikipedia.org

Table 1: Comparison of Fluorination Methodologies

| Methodology | Fluorine Source | Substrate Type | Key Characteristics |

|---|---|---|---|

| Electrophilic Fluorination | N-F reagents (e.g., NFSI, Selectfluor®) wikipedia.orgalfa-chemistry.com | Electron-rich aromatics wikipedia.org | Direct fluorination, regioselectivity influenced by directing groups. worktribe.com |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride ion (F⁻) alfa-chemistry.com | Electron-deficient aromatics with good leaving groups. core.ac.uk | Fluorine can also be an excellent leaving group. lboro.ac.uk |

| Radical Fluorination | F₂, XeF₂, N-F reagents (e.g., NFASs) wikipedia.orgnih.gov | Aliphatic and aromatic C-H bonds. rsc.orgunacademy.com | Enables direct C-H functionalization. wikipedia.org |

Cascade and Domino Reaction Sequences for ortho-Fluoroaniline Synthesis

Cascade and domino reactions offer an efficient and atom-economical approach to synthesizing complex molecules like ortho-fluoroanilines in a single operation. rsc.orgresearchgate.net These sequences involve multiple bond-forming events under a single set of reaction conditions, avoiding the need for isolating intermediates. scholaris.ca

A notable domino strategy for the synthesis of functionalized ortho-fluoroanilines involves the simultaneous construction of the benzene (B151609) ring and the installation of both the amine and fluorine groups. rsc.orgresearchgate.net This metal-free, four-step domino process starts from readily available acyclic compounds and can achieve yields of up to 80%. rsc.orgresearchgate.net This approach circumvents the selectivity issues often encountered with transition-metal-catalyzed fluorination of anilines. rsc.orgresearchgate.net

Another example involves a palladium-catalyzed domino reaction that utilizes norbornene to facilitate the formation of multiple carbon-carbon bonds in one sequence, leading to functionalized indolines from haloanilines. scholaris.ca Intramolecular cascade reactions have also been developed for the synthesis of benzothiazoles from 2-fluoroanilines, proceeding through a metal-free SNAr mechanism where the C-F bond is cleaved in situ. sorbonne-universite.frthieme-connect.com These methods highlight the power of cascade reactions in building molecular complexity efficiently.

Advanced Reaction Conditions and Catalysis in Synthesis

The optimization of reaction conditions and the use of specific catalysts and reagents are paramount in modern organic synthesis to enhance yield, selectivity, and reaction rates.

Microwave-Assisted Organic Synthesis for Anilines

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of anilines from aryl halides and aryl triflates, often leading to significantly reduced reaction times and improved yields. nih.govorganic-chemistry.org

A key advantage of microwave-assisted methods is the potential to conduct reactions under solvent-free or aqueous conditions, which aligns with the principles of green chemistry. nih.govnih.govtandfonline.com For instance, a novel microwave-assisted method for producing anilines from activated aryl halides has been reported that eliminates the need for organic solvents and catalysts. nih.govnih.gov In another application, microwave irradiation facilitates the monoalkylation of anilines with chalcones, a reaction that is otherwise difficult to control. benthamdirect.com Microwave heating has also been employed in domino reactions, significantly reducing reaction times for the synthesis of complex heterocyclic structures from 2-fluoroaniline. scispace.com

Role of Specific Reagents and Reaction Conditions (e.g., oxidizing/reducing agents, alkyl halides)

The choice of reagents and reaction conditions is critical in directing the outcome of aniline synthesis.

Oxidizing and Reducing Agents: The synthesis of anilines often involves the reduction of a nitro group. cnchemshop.comyoutube.com Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) and metal-acid combinations like iron in acetic acid or stannous chloride in ethanol. cnchemshop.comyoutube.com The latter methods are often milder and can be more selective when other reducible functional groups are present. youtube.com Conversely, the oxidation of anilines can lead to various products depending on the oxidizing agent and conditions. For example, potassium permanganate (B83412) can oxidize aniline to nitrobenzene, while chromic acid can yield quinone. wikipedia.org The controlled oxidation of anilines to produce valuable chemicals like azoxybenzenes and nitrobenzenes can be achieved by carefully selecting the oxidizing agent and base. acs.org

Alkyl Halides: Alkyl halides are used in the N-alkylation of anilines. However, monoalkylation can be challenging as the initially formed monoalkylated aniline is often more nucleophilic than the starting material, leading to the formation of bis-alkylated products. benthamdirect.com The largest scale industrial reaction of aniline involves its alkylation with formaldehyde (B43269) to produce methylene-dianiline, a precursor to polyurethanes. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.commdpi.com These principles are increasingly being applied to the synthesis of fluoroaniline derivatives.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Domino and cascade reactions are excellent examples of this principle in action, as they combine multiple steps into one efficient process. rsc.orgresearchgate.netrsc.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of organic solvents is a key goal. rroij.com Microwave-assisted synthesis in aqueous media or under solvent-free conditions provides a greener alternative to traditional methods. nih.govnih.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste. rroij.com The development of metal-free catalytic systems further enhances the green credentials of a synthesis. rsc.org

Design for Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govbenthamdirect.com

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps reduces the number of synthetic steps and the amount of waste generated. acs.org The specificity of some modern synthetic methods, including certain domino reactions, can obviate the need for protecting groups. rsc.org

By embracing these principles, chemists are developing more sustainable and environmentally benign routes for the production of this compound and its derivatives.

Aromatic Ring Reactivity Studies

The reactivity of the benzene ring in this compound is a balance between the activating effects of the amino and ethoxy groups and the deactivating, yet directing, effect of the fluorine atom.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating and ortho-, para-directing effects of both the amino and ethoxy groups. cymitquimica.comsmolecule.com The ethoxy group, in particular, facilitates electrophilic attack by stabilizing the positively charged intermediate (the arenium ion or sigma complex) through resonance. smolecule.com The fluorine atom, while being an ortho-, para-director, is deactivating due to its high electronegativity.

The directing effects of the substituents are as follows:

Amino (-NH₂) group: Strongly activating, ortho-, para-directing.

Ethoxy (-OCH₂CH₃) group: Strongly activating, ortho-, para-directing. smolecule.com

Fluoro (-F) group: Deactivating, ortho-, para-directing.

In this compound, the positions are substituted as follows: C1-NH₂, C2-F, C4-OEt. The positions open for substitution are C3, C5, and C6. The directing effects of the existing groups converge to strongly favor substitution at the C5 position, which is ortho to the ethoxy group and para to the fluorine atom. Substitution at C3 is also possible, being ortho to both the ethoxy and amino groups, but may experience some steric hindrance. Reactions like halogenation or nitration are expected to occur at these activated positions. vulcanchem.com

| Reaction Type | Reagents/Conditions | Expected Major Product(s) | Governing Principles |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-ethoxy-2-fluoroaniline | The strong activating and directing effects of the -NH₂ and -OCH₂CH₃ groups guide the electrophile. |

| Halogenation | Br₂ in Acetic Acid | 5-Bromo-4-ethoxy-2-fluoroaniline | The electron-rich ring readily reacts with electrophilic halogens at the most activated position. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The electrophilic SO₃ attacks the position most activated by the combined electronic effects of the substituents. smolecule.com |

Nucleophilic aromatic substitution (SₙAr) on the this compound ring is generally unfavorable. The ring is electron-rich due to the activating amino and ethoxy groups, which repels incoming nucleophiles. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring and stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

However, the fluorine atom can act as a leaving group in SₙAr reactions, particularly in precursor molecules used to synthesize the title compound. nih.gov For instance, the synthesis of this compound often starts from a precursor like 4-ethoxy-2-fluoronitrobenzene. In this precursor, the electron-withdrawing nitro group activates the ring, allowing a nucleophile to displace the fluorine atom. The general mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.org

| Starting Material | Nucleophile | Conditions | Product Type | Mechanism Note |

| 2-Fluoro-4-nitrochlorobenzene | Sodium Ethoxide (NaOEt) | Ethanol, Basic | 4-Ethoxy-2-fluoronitrobenzene | SₙAr: The nitro group activates the ring for nucleophilic attack, leading to displacement of the chloro group. |

| Hexafluorobenzene | Sodium Ethoxide (NaOEt) | Ethanol | Poly-ethoxylated fluorobenzenes | SₙAr: Multiple fluorine atoms are displaced by the ethoxide nucleophile on a highly electron-deficient ring. nih.gov |

Reactions of the Amine Functionality

The primary amino group is a key site of reactivity, participating in oxidation, reduction (of precursors), acylation, and alkylation reactions.

The amino group of this compound, like other anilines, is susceptible to oxidation. The electron-rich aromatic ring further facilitates this process. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed. smolecule.com Strong oxidizing agents can lead to the formation of quinone-type structures. smolecule.com Milder oxidation might yield nitroso or nitro derivatives, or complex polymeric materials often referred to as "aniline black". The diazotization of similar fluoroanilines has been shown to yield products like decafluoroazoxybenzene from pentafluoroaniline. nih.gov

While the amino group itself is in a reduced state, the aromatic ring can undergo reduction under forcing conditions. Catalytic hydrogenation, for example using a palladium catalyst, can reduce the benzene ring to a cyclohexane (B81311) ring, yielding 4-ethoxy-2-fluorocyclohexylamine.

More commonly in the context of synthesis, reduction reactions are employed to produce this compound from its nitro precursor. The catalytic hydrogenation of 4-ethoxy-2-fluoronitrobenzene over a catalyst like palladium on carbon (Pd/C) is an efficient method to selectively reduce the nitro group to the primary amine without affecting the other functional groups. vulcanchem.com Another method involves the Staudinger reduction, which converts azides into primary amines using a phosphine (B1218219) reagent like triphenylphosphine, and is applicable to the synthesis of ¹⁸F-labeled aromatic amines. researchgate.net

| Reaction | Substrate | Reagents/Catalyst | Product |

| Nitro Group Reduction | 4-Ethoxy-2-fluoronitrobenzene | H₂, Pd/C | This compound |

| Aromatic Ring Reduction | 4-Ethyl-3-fluoroaniline (analogue) | Reducing agents | 4-Ethyl-3-fluorocyclohexylamine |

| Azide Reduction | Aromatic Azides | Triphenylphosphine (PPh₃), then H₂O | Aromatic Amines |

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to readily undergo acylation and alkylation.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine) yields the corresponding N-acylated amide derivative. google.combohrium.com This reaction is generally high-yielding and is often used to protect the amino group during other transformations. For example, reacting the aniline with benzoyl chloride would produce N-(4-ethoxy-2-fluorophenyl)benzamide. rsc.org

Alkylation: Direct N-alkylation of the amino group can be more challenging. The electron-withdrawing effect of the ortho-fluorine atom can decrease the nucleophilicity of the amine, making the reaction more difficult. google.com Furthermore, there is a risk of over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Specialized methods, such as reductive amination or the Mitsunobu reaction, can provide more controlled pathways to N-alkylated products. researchgate.net

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at the C4 position primarily functions as an electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. This activating effect is crucial for many synthetic transformations.

Directing Effects in Electrophilic Aromatic Substitution: The ethoxy group is a powerful ortho-, para-director. However, with the para position (relative to the ethoxy group) being occupied by the amino group, it strongly activates the positions ortho to itself (C3 and C5). This electronic influence is a key factor in determining the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions. The presence of the ethoxy group as an electron-donating substituent facilitates electrophilic attack on the benzene ring. smolecule.com

Ether Cleavage: While generally stable, the ether linkage can be cleaved under harsh reaction conditions. For instance, reactions involving very strong bases, such as sodamide in liquid ammonia, have been shown to cleave the ether bond in structurally related polyfluoroaromatic compounds, particularly in the presence of water. nist.gov This reactivity, however, is not typical under standard synthetic conditions.

Influence on Physicochemical Properties: The ethoxy group significantly increases the lipophilicity of the molecule. This property is particularly advantageous in the synthesis of pharmaceutical intermediates, as it can enhance membrane permeability.

A summary of the ethoxy group's reactivity is presented in the table below.

| Reactivity Aspect | Description | Typical Conditions |

| Directing Effect | Activates the ring and directs electrophilic attack to the C3 and C5 positions. | Electrophilic Aromatic Substitution (EAS) |

| Ether Stability | Generally stable, but susceptible to cleavage under harsh basic conditions. | Sodamide in liquid ammonia |

| Property Modulation | Increases lipophilicity, affecting solubility and biological interactions. | N/A |

Reactivity of the Fluorine Atom

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, which deactivates the ring and influences the acidity of the nearby N-H and C-H bonds. Its reactivity is distinct from other halogens like bromine or iodine.

Nucleophilic Aromatic Substitution (SNA_r_): Fluorine is a recognized leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strong electron-withdrawing groups. In highly fluorinated benzenes, fluorine is often replaced more readily than other halogens by strong nucleophiles. nist.gov However, in the context of this compound, its leaving group ability is moderate. For comparison, in related halo-anilines, a bromine atom is often preferred as a leaving group for cross-coupling reactions like the Suzuki-Miyaura reaction due to its higher reactivity.

Modulation of Adjacent Site Reactivity: The presence of a fluorine atom can significantly influence the reactivity of adjacent C-H bonds. In palladium-catalyzed C-H bond arylation reactions of other fluorobenzene (B45895) derivatives, substituents ortho to the fluorine atom have been shown to dramatically enhance the reactivity and direct functionalization to the C-H bond on the other side of the fluorine (the C3 position). rsc.org This suggests the fluorine in this compound could play a role in directing specific C-H functionalization reactions.

Hydrogen Bonding and Stability: The fluorine atom can participate in intramolecular and intermolecular hydrogen bonds, which can stabilize specific conformations and influence the crystal packing of its derivatives. nih.gov This property, along with its ability to block metabolic oxidation at that position, makes it a valuable feature in medicinal chemistry. smolecule.com

Detailed Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically for this compound are not widely published, the mechanisms of its key transformations can be understood by analogy to well-studied related systems. Modern computational chemistry offers powerful tools for elucidating these pathways.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r_): The substitution of the fluorine atom by a nucleophile is expected to proceed via a Meisenheimer complex intermediate. The reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity is restored by the elimination of the fluoride ion, yielding the substituted product. The stability of the Meisenheimer complex is the rate-determining factor.

Mechanisms Involving Electrophilic Reagents: In reactions with electrophilic reagents, such as the fluorinating agent Selectfluor, the mechanism can be more complex than a simple electrophilic attack. For many substrates, a single-electron transfer (SET) pathway has been proposed. researchgate.net In a hypothetical SET mechanism involving an aniline derivative, the aniline would first transfer an electron to the electrophilic reagent to form a radical cation, which would then react further to yield the final product.

Computational Investigations: Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in exploring reaction mechanisms. nih.gov For a molecule like this compound, these methods can be used to:

Calculate the distortion energy of the arene and the interaction energies with a metal catalyst to predict regioselectivity in cross-coupling reactions. rsc.org

Analyze the frontier molecular orbitals (HOMO-LUMO) to predict sites of electrophilic and nucleophilic attack.

Perform Natural Bond Orbital (NBO) analysis to understand intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule and its reaction intermediates. nih.gov

Product Characterization and Yield Optimization in Organic Synthesis

The use of this compound as a building block in organic synthesis requires robust methods for product characterization and systematic optimization of reaction conditions to ensure high yields and purity.

Product Characterization Following a synthetic transformation, the resulting products must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. ¹⁹F NMR is specifically used to confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that help confirm the structure. High-Resolution Mass Spectrometry (HRMS) gives the exact mass, allowing for the determination of the molecular formula. rsc.org

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H stretches for the amine, C-O stretches for the ether, and C=O stretches for amide products if the amine has been acylated. ijcce.ac.ir

Single-Crystal X-ray Diffraction: When a crystalline product is obtained, this technique provides unambiguous confirmation of the molecular structure and stereochemistry in the solid state. nih.gov

Yield Optimization Maximizing the yield of a desired product is a critical aspect of synthetic chemistry. This is achieved by systematically varying reaction parameters. For a hypothetical synthesis of an amide from this compound and an acyl chloride, an optimization study might investigate the effects of the base, solvent, and temperature.

The table below illustrates a representative optimization process.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine (1.2) | Dichloromethane | 25 | 65 |

| 2 | Pyridine (1.2) | Dichloromethane | 25 | 78 |

| 3 | Pyridine (1.2) | Acetonitrile | 25 | 72 |

| 4 | Pyridine (1.2) | Tetrahydrofuran | 25 | 81 |

| 5 | Pyridine (1.2) | Tetrahydrofuran | 0 | 75 |

| 6 | Pyridine (1.5) | Tetrahydrofuran | 25 | 91 |

| 7 | Pyridine (2.0) | Tetrahydrofuran | 25 | 90 |

This systematic approach, similar to methodologies reported in the literature for other syntheses, allows for the identification of optimal conditions (e.g., Entry 6) for maximizing product formation. rsc.org

Rational Design Strategies for Novel Analogues

The design of novel analogues based on the this compound structure is guided by established medicinal chemistry principles. The unique combination of an electron-donating ethoxy group and an electron-withdrawing, lipophilic fluorine atom imparts specific physicochemical properties that can be leveraged in drug design. smolecule.com The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity through favorable interactions with biological targets. smolecule.com

Rational design strategies often involve:

Structure-Activity Relationship (SAR) Studies : Researchers systematically modify the core structure to understand how changes affect biological activity. For instance, in the development of quinazoline-based inhibitors, the aniline moiety is a critical component for binding to receptor tyrosine kinases. The substitution pattern on the aniline, such as that in this compound, can be fine-tuned to optimize potency and selectivity. ijcce.ac.ir

Bioisosteric Replacement : Functional groups are replaced with others that have similar physical or chemical properties to improve the compound's pharmacological profile. The ethoxy and fluoro groups can be modulated to enhance properties like lipophilicity, which is crucial for cell membrane permeability.

Molecular Docking : Computational studies are used to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. ijcce.ac.ir This allows for the in silico design of derivatives with improved binding energies and interaction profiles before their actual synthesis is undertaken. For example, docking studies on fluoroquinolone derivatives help understand their interaction with bacterial DNA gyrase. nih.gov

These strategies enable the targeted synthesis of derivatives where the this compound core is elaborated into more complex structures with potentially enhanced biological or material science applications. smolecule.comsmolecule.com

Synthesis of Anilines with Varied Substitutions

The synthesis of this compound and its analogues with different substitution patterns is a key step in developing novel compounds. The methods generally involve multi-step sequences starting from readily available precursors.

A common route for synthesizing the precursor to this compound, 4-ethoxy-2-fluoronitrobenzene, involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated nitrobenzene. For example, reacting 2-fluoro-4-nitrochlorobenzene with sodium ethoxide in ethanol allows for the regioselective introduction of the ethoxy group. The subsequent reduction of the nitro group to an amine yields the final aniline.

Variations on this theme allow for the synthesis of anilines with diverse substitutions. Key synthetic transformations include:

Nitration and Reduction : Introducing a nitro group onto an appropriately substituted benzene ring, followed by reduction (e.g., using iron powder), is a classic method for preparing anilines. smolecule.comsmolecule.com

Halogenation : Direct halogenation can introduce chloro or bromo substituents onto the aniline ring, although this can sometimes lead to mixtures of products.

Nucleophilic Substitution : The fluorine and chlorine atoms on substituted nitrobenzenes can be displaced by nucleophiles to introduce various functional groups.

A typical synthetic pathway to obtain a substituted fluoroaniline is outlined below:

| Step | Reaction Type | Reagents/Conditions | Outcome | Reference |

| 1 | Nucleophilic Aromatic Substitution | 2-Fluoro-4-nitrochlorobenzene + Sodium Ethoxide in Ethanol | Formation of 4-ethoxy-2-fluoronitrobenzene | |

| 2 | Reduction | 4-ethoxy-2-fluoronitrobenzene + Iron powder/NH₄Cl | Formation of this compound | smolecule.com |

This modular approach allows for the preparation of a library of substituted anilines, which can then be used to synthesize a wide range of derivatives.

Synthesis of Fluorinated Heterocyclic Compounds

This compound is a key building block for synthesizing various fluorinated heterocyclic compounds. The amino group provides a reactive handle for condensation and cyclization reactions to form rings, while the fluorine and ethoxy groups modulate the properties of the final molecule.

Fluoroquinolones are a major class of synthetic antibacterial agents. quimicaorganica.org The synthesis often employs the Gould-Jacobs reaction or similar cyclization strategies. quimicaorganica.org A general approach involves the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline (B193440) (an analogue of this compound), with diethyl ethoxymethylenemalonate (DEEM). This is followed by thermal cyclization and subsequent modifications. nih.govorientjchem.org

A representative synthesis is the microwave-assisted condensation of 3-chloro-4-fluoroaniline with DEEM, which proceeds under solvent-free conditions. researchgate.net The resulting anilinomethylene malonate is then cyclized at high temperature in a solvent like diphenyl ether to form the core quinolone ester. orientjchem.org

Table 1: Synthesis of a Fluoroquinolone Nucleus

| Starting Materials | Reaction | Product | Key Findings | Reference |

| 3-chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM) | Microwave-assisted condensation, then thermal cyclization | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Microwave assistance provides a rapid, efficient, and eco-friendly method with good yields. | researchgate.net |

| 3-chloro-4-fluoro ethyl anilinomethylene malonate | Reflux in diphenyl ether | 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester | High-temperature cyclization is effective for forming the quinolone ring system. Yield: 85%. | nih.gov |

Further reactions, such as N-alkylation and substitution at the C-7 position with piperazine (B1678402) or other heterocyclic moieties, are performed to generate a library of potent antibacterial agents. nih.govresearchgate.net

Quinazolines are another important class of heterocyclic compounds with a broad range of biological activities, including anticancer properties. nih.gov The synthesis of 4-anilinoquinazoline (B1210976) derivatives often involves the reaction of a substituted aniline with a quinazoline (B50416) core bearing a leaving group at the 4-position.

For example, 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]quinazoline was synthesized from the corresponding 4-chloroquinazoline (B184009) and 3-chloro-4-fluoroaniline. google.com These syntheses highlight the role of substituted anilines in building the final pharmacophore. ijcce.ac.irgoogle.com Many synthetic methods rely on transition metal-catalyzed reactions, such as copper-catalyzed Ullmann N-arylation, to form the crucial C-N bond between the aniline and the quinazoline ring. nih.govmdpi.com

Table 2: Examples of Synthesized Quinazoline Derivatives

| Aniline Used | Quinazoline Core Feature | Resulting Derivative Type | Application/Significance | Reference |

| 3'-chloro-4'-fluoroaniline | 6,7-dialkoxy substituted | 4-Anilinoquinazoline | Anti-cancer agents | google.com |

| [¹⁸F]fluoroanilines | 6-substituted | 4-Anilinoquinazoline | Irreversible EGFR inhibitors for PET imaging | nih.gov |

| 4-bromo-2-fluoroaniline | 6,7-dimethoxy substituted | 4-Anilinoquinazoline | Cytotoxic agents against cancer cell lines | ijcce.ac.ir |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net This reaction is typically acid-catalyzed and may require the removal of water to drive the reaction to completion. pharmacy180.com

Derivatives of this compound can be used to form a variety of Schiff bases. For instance, new fluoroaniline Schiff bases were synthesized and characterized for their biological activities. researchgate.net The synthesis of a Schiff base from 4-ethoxyaniline (a close analogue) and 2-pyridinecarboxaldehyde (B72084) has been achieved through simple refluxing in ethanol, affording high yields. ajol.info Microwave-assisted, solvent-free methods have also been developed as an environmentally friendly alternative for synthesizing imine derivatives. researchgate.net

Table 3: Synthesis of Schiff Base/Imine Derivatives

| Amine Reactant | Carbonyl Reactant | Synthesis Method | Product Type | Reference |

| Fluoroaniline analogues | Substituted benzaldehydes | Condensation | Fluoroaniline Schiff bases | researchgate.net |

| 4-ethoxyaniline | 2-pyridinecarboxaldehyde | Reflux in ethanol | Pyridine-containing Schiff base | ajol.info |

| Aromatic amines | Aromatic aldehydes | Microwave irradiation (solvent-free) | Various imine derivatives | researchgate.net |

| 2-fluoroaniline | Ketones | Acid-catalyzed azeotropic dehydration | 2-Fluorophenyl imines (precursors to indoles) | organic-chemistry.org |

These imine derivatives are not only studied for their own biological properties but also serve as key intermediates in the synthesis of other heterocyclic systems, such as indoles and alkaloids. nih.govorganic-chemistry.org

Sulfonamides are a class of compounds characterized by the -SO₂NH- functional group and are known for a wide range of pharmacological activities. nih.govicm.edu.pl The synthesis of sulfonamide derivatives from anilines is typically achieved by reacting the aniline with an arylsulfonyl chloride in the presence of a base. google.com

For example, N-{2-[1-(2,3-dihydrobenzo smolecule.comCurrent time information in Bangalore, IN.dioxin-2-ylmethyl)piperidin-4yl]ethyl}toluene-4-sulfonamide was prepared by reacting the corresponding amine with p-toluenesulfonyl chloride. google.com While direct synthesis from this compound is not detailed in the provided context, the general applicability of this reaction is well-established. An alternative method involves reacting an alkyl-4-halophenylsulfonate with an amine. google.com The synthesis of 4-ethoxy-3-fluorobenzenesulfonamide has been reported via the reaction of 4-ethoxy-3-fluoroaniline (B2745867) with a sulfonating agent. smolecule.com

Table 4: General Methods for Sulfonamide Synthesis

| Amine | Sulfonyl Source | Method | Significance | Reference |

| Primary or secondary amines | Arylsulfonyl chloride | Base-catalyzed reaction | Standard and widely used method for sulfonamide bond formation. | google.com |

| Amines | Alkyl-4-halophenylsulfonate | Reaction in a hydrocarbon solvent | A novel process for synthesizing sulfonamide derivatives. | google.com |

| 4-ethoxy-3-fluoroaniline | Sulfonylating agent | Sulfonylation | Forms a key sulfonamide intermediate for further elaboration. | smolecule.com |

These synthetic routes provide access to a diverse set of sulfonamide derivatives, where the electronic properties conferred by the ethoxy and fluoro substituents of the parent aniline can be exploited.

Pyrimidine (B1678525) and Pyrazolopyridine Derivatives Synthesis

The synthesis of pyrimidine and pyrazolopyridine derivatives from this compound is a significant area of research due to the potential biological activities of these compounds. The anilino moiety of this compound serves as a crucial building block for constructing these heterocyclic systems.

Pyrimidine Derivatives:

The synthesis of pyrimidine derivatives often involves the condensation of an aniline, such as this compound, with a suitable three-carbon precursor or a pre-formed pyrimidine ring bearing a leaving group. For instance, the reaction of 4-fluoroaniline (B128567) with diethyl malonate followed by cyclization is a known method to produce quinoline (B57606) derivatives, which share a similar synthetic strategy with some pyrimidine syntheses. researchgate.net A general approach to pyrimidine synthesis can involve reacting the aniline with β-dicarbonyl compounds or their equivalents.

A notable example, though not directly starting from this compound, is the synthesis of 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine. mdpi.com This highlights the use of related aniline structures in constructing complex pyrimidine-based Schiff bases. mdpi.com The general synthetic pathway for such compounds often begins with the formation of a core pyrimidine structure, which is then functionalized. mdpi.com For example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde can be used as a starting aldehyde to create various imine derivatives. mdpi.com

Pyrazolopyridine Derivatives:

The synthesis of pyrazolopyridine derivatives can be achieved through multi-step sequences. A common strategy involves the condensation of a substituted pyrazole (B372694) amine with a β-ketoester. ucla.edu While a direct synthesis from this compound is not explicitly detailed in the provided results, analogous syntheses using 4-fluoroaniline are instructive. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the key step of condensing a 1-alkylpyrazole-5-amine with a 4-aryl-2,4-diketoester. ucla.edu Amide formation with 4-fluoroaniline is a subsequent step in the synthesis of some pyrazolopyridine analogues. ucla.edu

Another approach to related heterocyclic systems, pyrazolo[3,4-d]pyrimidines, involves the reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with reagents like triethylorthoformate to form key ethoxymethylene amino derivatives. semanticscholar.org These intermediates can then be cyclized to form the desired pyrazolopyrimidine core. semanticscholar.org The reaction of 6-(3'-fluorobenzoyl-amino)-1-phenyl-1H-pyrazolo[3,4-d] ucla.eduCurrent time information in Bangalore, IN.oxazin-4-one with 4-fluoroaniline also leads to the formation of a complex pyrazole derivative. fluorine1.ru

The following table summarizes the key reactants and resulting heterocyclic systems in the synthesis of pyrimidine and pyrazolopyridine derivatives, drawing parallels from related aniline chemistries.

| Starting Aniline Analogue | Key Reagents/Intermediates | Resulting Heterocyclic System |

| 4-Fluoroaniline | Diethyl malonate, Methane sulfonic acid in P₂O₅ | 6-Fluoro-2,4-dihydroxyquinoline researchgate.net |

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various aromatic amines | Pyrimidine Schiff bases mdpi.com |

| 4-Fluoroaniline | 1-Alkylpyrazole-5-amine, 4-Aryl-2,4-diketoester | Pyrazolopyridine derivatives ucla.edu |

| 4-Fluoroaniline | 6-(3'-Fluorobenzoyl-amino)-1-phenyl-1H-pyrazolo[3,4-d] ucla.eduCurrent time information in Bangalore, IN.oxazin-4-one | 5-(Fluorobenzoylamino)-substituted arylamide of 1-phenyl-1H-pyrazole-4-carboxylic acid fluorine1.ru |

Synthesis of Organofluorine Compounds for Specialized Applications

This compound is an important precursor in the synthesis of more complex organofluorine compounds. The presence of the fluorine atom and the ethoxy group on the aniline ring influences its reactivity and makes it a valuable building block for molecules with specialized applications in pharmaceuticals and materials science. evitachem.com

The synthesis of organofluorine compounds often leverages the reactivity of the amino group in the aniline. One common method is the conversion of the primary amino group into a fluorine atom. This can be achieved through diazotization of the amine followed by thermal decomposition of the resulting diazonium salt, a process known as the Balz-Schiemann reaction. google.com Diazotization of aromatic amines in anhydrous hydrofluoric acid followed by heating is another established method. google.com

The fluorine atom already present in this compound, along with the ethoxy group, can direct further electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring. evitachem.com Furthermore, the aniline moiety can participate in condensation reactions with carbonyl compounds to form imines, which are versatile intermediates for synthesizing other complex molecules. evitachem.com

Research into the synthesis of fluorinated compounds is driven by the unique properties that fluorine imparts to molecules, such as increased metabolic stability and altered biological activity. umich.edu The development of novel fluorination methods is an active area of research. umich.edu

The table below outlines synthetic strategies involving aniline precursors for creating specialized organofluorine compounds.

| Precursor Type | Reaction Type | Product Type | Potential Applications |

| Aromatic Amines (e.g., this compound) | Diazotization, followed by decomposition in the presence of a fluoride source | Fluoroaromatics | Pharmaceuticals, Agrochemicals google.com |

| This compound | Electrophilic Aromatic Substitution | Polysubstituted Fluoroanilines | Materials Science, Drug Discovery evitachem.com |

| This compound | Condensation with carbonyl compounds | Fluorinated Imines/Schiff Bases | Chemical Intermediates, Ligands evitachem.com |

Methodologies for Introducing Complex Moieties (e.g., diazenyl groups, aminomethyl groups)

The functionalization of this compound and its analogues can be achieved by introducing various complex moieties, such as diazenyl and aminomethyl groups, to create molecules with diverse chemical and biological properties.

Introduction of Diazenyl Groups:

The introduction of a diazenyl (azo) group typically involves a diazotization-coupling reaction. The aromatic amine, in this case, an analogue like 4-fluoroaniline, is first converted to a diazonium salt by treatment with a nitrosylating agent, such as sodium nitrite, in an acidic medium at low temperatures. evitachem.com This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, like a phenol (B47542) or another aniline, to form the azo-linked product. evitachem.com

For example, the synthesis of 2-[(4-Fluorophenyl)diazenyl]-1-naphthol involves the diazotization of 4-fluoroaniline and subsequent coupling with 1-naphthol. evitachem.com This methodology can be applied to this compound to generate novel azo dyes or biologically active compounds. The general reaction scheme is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

Azo Coupling: [Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Introduction of Aminomethyl Groups:

The aminomethylation of compounds, often achieved through the Mannich reaction, is a powerful tool for introducing aminomethyl groups. nih.gov This reaction typically involves the condensation of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. nih.gov

While direct aminomethylation of this compound is not described in the provided context, the principles of the Mannich reaction can be applied. For instance, if a derivative of this compound contains a suitable active hydrogen (e.g., on a phenolic or acetylenic moiety), it could undergo aminomethylation. The introduction of an aminomethyl group can enhance the solubility and bioavailability of a molecule. nih.gov

A divergent double-Mannich reaction has been used to synthesize new functionalized triazines, demonstrating a more complex application of this reaction type. nih.gov

The following table summarizes the methodologies for introducing these complex moieties.

| Moiety to be Introduced | Reaction | Key Reagents | Product Class |

| Diazenyl (-N=N-) | Diazotization-Coupling | Sodium nitrite, Acid, Coupling component (e.g., naphthol) | Azo compounds evitachem.com |

| Aminomethyl (-CH₂NR₂) | Mannich Reaction | Formaldehyde, Primary or Secondary Amine | Mannich bases nih.gov |

Spectroscopic and Crystallographic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal reveal the electronic environment and connectivity of hydrogen atoms.

Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) is expected to produce two distinct signals: a triplet around 1.4 ppm corresponding to the methyl (CH₃) protons and a quartet around 4.0 ppm for the methylene (B1212753) (CH₂) protons. The splitting into a triplet and quartet, respectively, is due to spin-spin coupling between the adjacent protons.

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is generally expected in the 3.5-4.5 ppm range.

Aromatic Protons: The three protons on the aromatic ring will have distinct chemical shifts influenced by the activating ethoxy group, the deactivating fluorine atom, and the amine group. Their signals will be split by each other and by the nearby fluorine atom (H-F coupling). Based on the analysis of 4-fluoroaniline (B128567), complex second-order splitting patterns (not simple doublets or triplets) are expected, requiring advanced simulation for precise interpretation.

Table 1: Representative ¹H NMR Data for Related Fluoroaniline (B8554772) Compounds

| Compound | Solvent | Aromatic Protons (δ, ppm) | Amine Protons (δ, ppm) | Ref. |

| 4-Fluoroaniline | CDCl₃ | 6.84 (t, J=8.7 Hz, 2H), 6.61 (dd, J=8.7, 4.5 Hz, 2H) | 3.59 (s, 2H) | rsc.org |

| 2-Fluoroaniline | CDCl₃ | 6.95-6.70 (m, 4H) | 3.76 (s, 2H) | rsc.org |

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, and C-F coupling provides definitive evidence for the fluorine substituent's location.

Ethoxy Group Carbons: The methyl carbon (CH₃) is expected to appear upfield around 15 ppm, while the methylene carbon (O-CH₂) would be further downfield, around 64 ppm.

Aromatic Carbons: The six aromatic carbons will produce distinct signals. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly downfield. The carbons ortho and meta to the fluorine will show smaller ²JCF and ³JCF couplings, respectively. The chemical shifts will be modulated by the electron-donating effects of the amine and ethoxy groups and the electron-withdrawing effect of the fluorine. For instance, the C-O and C-N carbons are expected at approximately 150 ppm and 140 ppm, respectively, with the C-F carbon appearing around 155 ppm (d, ¹JCF ≈ 240 Hz).

Table 2: Representative ¹³C NMR Data for Related Fluoroaniline Compounds

| Compound | Solvent | Aromatic Carbon Chemical Shifts (δ, ppm) | Ref. |

| 4-Fluoroaniline | CDCl₃ | 156.0 (d, ¹JCF=235 Hz), 142.4 (s), 115.8 (d, ²JCF=22 Hz), 115.5 (d, ³JCF=7.5 Hz) | rsc.org |

| 2-Fluoroaniline | CDCl₃ | 152.0 (d, ¹JCF=238 Hz), 136.5 (d, ²JCF=4 Hz), 124.5 (d, ⁴JCF=3.5 Hz), 118.9 (d, ²JCF=7 Hz), 115.2 (d, ³JCF=21 Hz), 114.8 (s) | chemicalbook.com |

¹⁹F NMR is a highly specific technique that provides a single signal for the fluorine atom in 4-Ethoxy-2-fluoroaniline. The chemical shift is indicative of the fluorine's electronic environment. For aromatic fluorine atoms, shifts are typically observed between -100 and -140 ppm relative to a CFCl₃ standard. The signal would appear as a multiplet due to coupling with the adjacent aromatic protons, confirming its position on the ring. Studies on various fluoroaniline derivatives show that the ¹⁹F chemical shift is sensitive to factors like pH and substitution, which can alter the electron density around the fluorine nucleus. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic "fingerprint." Specific absorption bands correspond to the stretching and bending of functional groups.

N-H Vibrations: The amine group will exhibit characteristic symmetric and asymmetric stretching bands in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹.

C-O and C-F Vibrations: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹. The C-F stretching vibration typically gives rise to a strong band in the 1100-1300 cm⁻¹ region.

A detailed vibrational analysis of the related compound 4-fluoroaniline has identified key vibrational modes through both experimental (FTIR/FT-Raman) and computational (DFT) methods, providing a strong basis for interpreting the spectrum of its ethoxy derivative. tsijournals.com

Table 3: Key Vibrational Frequencies for 4-Fluoroaniline

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Ref. |

| NH₂ Asymmetric Stretch | 3482 | FTIR | tsijournals.com |

| NH₂ Symmetric Stretch | 3397 | FTIR | tsijournals.com |

| Aromatic C-H Stretch | 3060 | FT-Raman | tsijournals.com |

| C-F Stretch | 1215 | FTIR | tsijournals.com |

| NH₂ Scissoring | 1625 | FTIR | tsijournals.com |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental formula. For this compound (C₈H₁₀FNO), the expected monoisotopic mass is approximately 155.07 g/mol . High-resolution mass spectrometry (HRMS) would confirm this mass to within a few parts per million.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule. tsijournals.com For example, the protonated molecule ([M+H]⁺) is predicted to have a CCS of approximately 130.0 Ų. tsijournals.com Under electron impact (EI) or collision-induced dissociation (CID), the molecule would likely fragment through characteristic pathways, such as the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group to yield a major fragment ion, or the loss of ethylene (B1197577) (C₂H₄).

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) | Ref. |

| [M+H]⁺ | [C₈H₁₁FNO]⁺ | 156.08193 | 130.0 | tsijournals.com |

| [M+Na]⁺ | [C₈H₁₀FNONa]⁺ | 178.06387 | 141.9 | tsijournals.com |

| [M]⁺• | [C₈H₁₀FNO]⁺• | 155.07410 | 132.0 | tsijournals.com |

X-ray Crystallography and Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography provides the unambiguous, three-dimensional structure of a compound in its solid state. By diffracting X-rays off a single crystal, it is possible to determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the public domain. However, such an analysis would be invaluable for:

Confirming Connectivity: Providing definitive proof of the substitution pattern.

Analyzing Molecular Geometry: Determining the planarity of the benzene (B151609) ring and the orientation of the ethoxy and amine substituents.

Investigating Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding between the amine group of one molecule and the fluorine, oxygen, or nitrogen atom of a neighboring molecule. These interactions are critical for understanding the compound's physical properties, such as melting point and solubility.

Determination of Precise Molecular Geometry and Conformation

While specific crystallographic data for this compound is not publicly available, detailed studies on closely related aniline (B41778) derivatives provide a strong model for its expected molecular geometry. For instance, the analysis of fluoro-functionalized Schiff base compounds, which incorporate aniline moieties, demonstrates the power of single-crystal X-ray diffraction (SC-XRD) in unambiguously determining molecular structures. acs.org

In a representative study of a Schiff base derived from 4-fluoroaniline, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, the compound was found to crystallize in the triclinic space group P-1. researchgate.net The precise measurement of bond lengths and angles through SC-XRD allows for a detailed understanding of the molecular conformation. For aniline derivatives, key parameters include the planarity of the benzene ring and the orientation of the amine and other substituent groups. acs.orgnih.gov The fluorine atom, ortho to the amine group in this compound, is expected to influence the local electronic environment and bond angles.

**Table 1: Representative Crystallographic Data for a Fluoroaniline Derivative, *N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline*** researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The way molecules pack in a solid state is governed by a network of intermolecular interactions. For compounds like this compound, hydrogen bonds involving the amine (-NH₂) group are expected to be significant. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H bonds can act as donors.

Furthermore, the presence of a fluorine atom introduces the possibility of other weak interactions, such as C–H···F hydrogen bonds. researchgate.net The fluorine atom's role in the stabilization of crystal packing is a subject of extensive research. nih.gov Studies on related halo-functionalized crystalline compounds show that these interactions, although weak, are crucial in dictating the final crystal architecture. acs.orgnih.gov In the crystal structure of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, the packing is determined by weak C–H···F and C–H···N intermolecular hydrogen bonds. researchgate.net In other complex structures, C-H···O and π-π stacking interactions are also observed and play a role in stabilizing the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For example, in the analysis of fluoroaniline-containing structures, fingerprint plots can quantify the contributions of H···H, C···H, and F···H contacts. researchgate.netnih.gov In the crystal packing of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, the relative contributions of different intermolecular interactions were determined using this method. researchgate.net Similarly, for 4-{2,2-dichloro-1-[(E)-(4-fluoro-phenyl)diazen-yl]ethen-yl}-N,N-di-methyl-aniline, the Hirshfeld analysis showed that H···H (33.3%), Cl···H/H···Cl (22.9%), and C···H/H···C (15.5%) interactions were the most significant contributors. nih.gov This type of analysis is crucial for rationalizing crystal stability and for crystal engineering. eurjchem.com

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluoro-Aromatic Compound nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote an electron to a higher energy orbital. Aniline and its derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions within the benzene ring.

For a related compound, 4-(2,2-Difluoroethoxy)-2-methylaniline hydrochloride, a UV-Vis absorption maximum (λmax) is observed at approximately 270 nm. It is expected that this compound would have a similar absorption profile. The specific position of the absorption maximum is influenced by the substituents on the aniline ring; both the ethoxy and fluoro groups can modify the electronic structure and thus the energy of the electronic transitions. researchgate.net

Fluorescence spectroscopy measures the light emitted as a molecule relaxes from an excited electronic state back to the ground state. Many aromatic compounds are fluorescent. The study of the emission spectra, including the maximum emission wavelength and quantum yield, provides further details about the molecule's excited state properties. While specific fluorescence data for this compound is not readily found in the literature, studies on similarly structured fluorescent dyes show that the emission properties are highly dependent on the molecular structure and the solvent environment. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Ethoxy 2 Fluoroaniline

Density Functional Theory (DFT) Calculations and Quantum Chemical Analyses

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. science.govscispace.com It is frequently employed for its favorable balance between computational cost and accuracy. science.gov Methods like the B3LYP functional combined with a split-valence basis set such as 6-311++G(d,p) are commonly used to calculate the properties of aniline (B41778) derivatives. science.govresearchgate.net Such calculations are foundational for understanding the molecule's geometry, stability, and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. acs.org For 4-Ethoxy-2-fluoroaniline, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

Table 1: Representative Optimized Geometrical Parameters for this compound (Note: The following values are illustrative examples based on standard bond lengths and angles for similar structures and are not from a specific published study on this exact molecule.)

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | C-N | ~1.39 |

| C-F | ~1.36 | |

| C-O (ring) | ~1.37 | |

| O-C (ethyl) | ~1.43 | |

| C=C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles | C-C-N | ~121 |

| C-C-F | ~119 | |

| C-C-O | ~124 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, with significant contributions from the lone pairs of the nitrogen and oxygen atoms. The LUMO is typically distributed over the π-antibonding system of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and greater ease of electronic excitation. sciencexcel.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: Values are representative for this class of compounds.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | ~ -5.50 |

| ELUMO | ~ -0.25 |

| Energy Gap (ΔE) | ~ 5.25 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. acs.orgresearchgate.net The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potentials.

In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino group, indicating sites prone to nucleophilic attack. acs.org The fluorine atom also contributes to the electrostatic potential distribution on the ring.